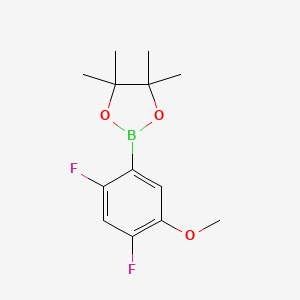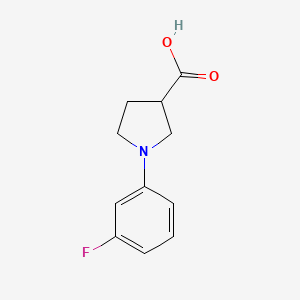
1-(3-氟苯基)吡咯烷-3-羧酸
描述
1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a fluorophenyl group at the third position and a carboxylic acid group
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
Target of Action
It’s known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the pyrrolidine ring allows a greater chance of generating structural diversity .
生化分析
Biochemical Properties
1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The fluorophenyl group enhances its binding affinity to certain enzymes, making it a valuable tool in studying enzyme inhibition and activation. This compound has been shown to interact with enzymes such as cyclooxygenase and lipoxygenase, influencing their activity and thus affecting inflammatory pathways . Additionally, it binds to proteins involved in signal transduction, modulating their function and impacting cellular responses.
Cellular Effects
The effects of 1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to inflammation and apoptosis . By modulating the activity of key signaling proteins, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it can upregulate anti-inflammatory genes while downregulating pro-inflammatory ones, thereby exerting a protective effect on cells under stress conditions.
Molecular Mechanism
At the molecular level, 1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to a decrease in the production of inflammatory mediators. Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their activity. These molecular interactions are crucial for its role in modulating biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . It can undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, it has been found to exert beneficial effects, such as reducing inflammation and protecting against cellular damage . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further influence metabolic flux and alter the levels of key metabolites in the body. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in target tissues. Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid exhibits distinct subcellular localization patterns, which are critical for its function . It can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals and post-translational modifications. This localization is essential for its role in modulating cellular processes, as it allows the compound to interact with key biomolecules within these compartments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the fluorophenyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-fluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents on the aromatic ring.
相似化合物的比较
- 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
- 1-(3-Bromophenyl)pyrrolidine-3-carboxylic acid
- 1-(3-Methylphenyl)pyrrolidine-3-carboxylic acid
Comparison: 1-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability and lipophilicity, making it more effective in certain applications compared to its chlorinated or brominated analogs .
属性
IUPAC Name |
1-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-9-2-1-3-10(6-9)13-5-4-8(7-13)11(14)15/h1-3,6,8H,4-5,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBREGGOOWJRED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine](/img/structure/B1393425.png)
![3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1393426.png)

![1-Nitro-3-[(phenylsulfonyl)methyl]benzene](/img/structure/B1393429.png)
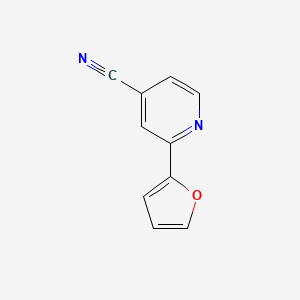
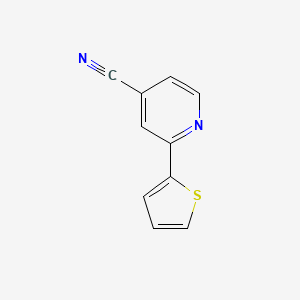
![Tributyl[(3,5-dimethyl-4,5-dihydroisoxazol-4-yl)methyl]phosphonium chloride](/img/structure/B1393432.png)
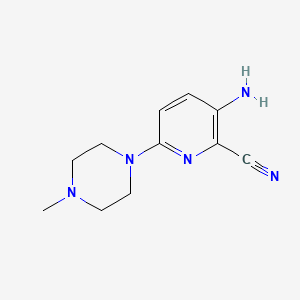
![1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393437.png)
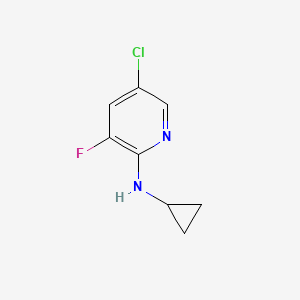
![Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)acetate](/img/structure/B1393440.png)
